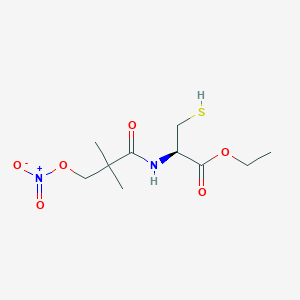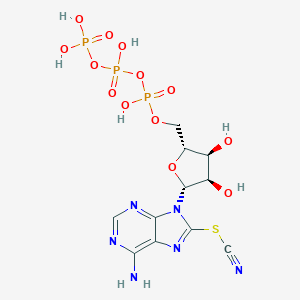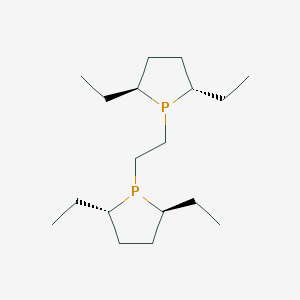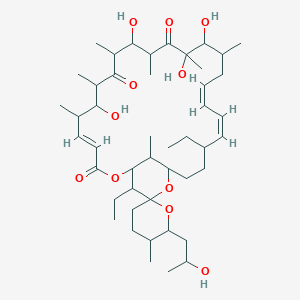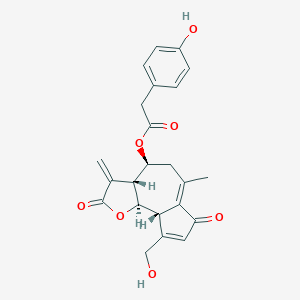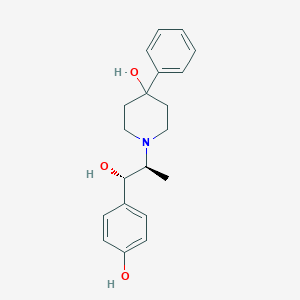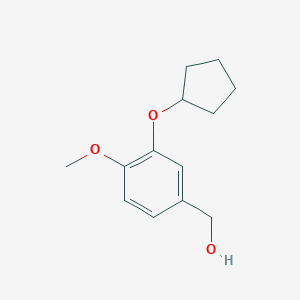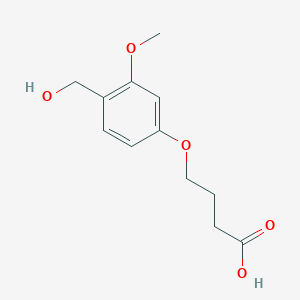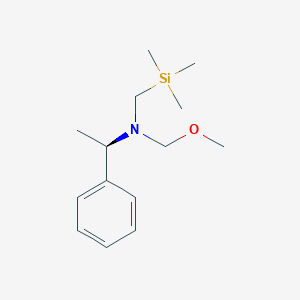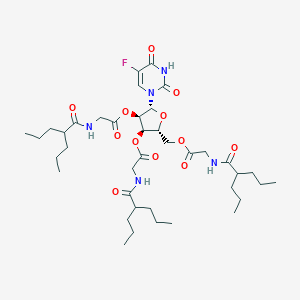
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
192C86 is a synthetic compound known for its role as a selective prostaglandin D2 receptor agonist. It has been studied for its potential therapeutic applications, particularly in the treatment of glaucoma and cardiovascular diseases. The compound’s molecular formula is C20H33N3O4S, and it has a molecular weight of 411.564 g/mol .
Analyse Chemischer Reaktionen
192C86 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in 192C86 vorhandenen funktionellen Gruppen verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel.
Wissenschaftliche Forschungsanwendungen
192C86 wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Prostaglandin-Rezeptor-Interaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorbindung.
Medizin: Erforscht auf sein Potenzial bei der Behandlung von Glaukom durch Senkung des Augeninnendrucks und seine kardiovaskulären Wirkungen durch Hemmung der Thrombozytenaggregation
5. Wirkmechanismus
192C86 entfaltet seine Wirkungen durch selektive Bindung an Prostaglandin-D2-Rezeptoren. Diese Bindung führt zur Aktivierung spezifischer Signalwege, was zu verschiedenen physiologischen Reaktionen führt. Beispielsweise reduziert 192C86 bei der Behandlung von Glaukom den Augeninnendruck, indem es den Abfluss des Kammerwassers über den uveoskleralen Weg erhöht . In kardiovaskulären Anwendungen hemmt es die Thrombozytenaggregation und reduziert so das Risiko einer Thrombose .
Wirkmechanismus
192C86 exerts its effects by selectively binding to prostaglandin D2 receptors. This binding leads to the activation of specific signaling pathways, resulting in various physiological responses. For example, in the treatment of glaucoma, 192C86 reduces intraocular pressure by increasing the outflow of aqueous humor through the uveoscleral pathway . In cardiovascular applications, it inhibits platelet aggregation, thereby reducing the risk of thrombosis .
Vergleich Mit ähnlichen Verbindungen
192C86 wird mit anderen Prostaglandin-Analoga verglichen, wie z. B.:
572C85: Ein weiterer Prostaglandin-D2-Rezeptoragonist mit einer etwas größeren maximalen Wirkung als 192C86.
L-644,698: Ein neuartiger selektiver Prostaglandin-D2-Rezeptoragonist mit hoher Affinität und Spezifität. 192C86 ist in seiner spezifischen Rezeptorbindung und den physiologischen Wirkungen, die es vermittelt, einzigartig, was es zu einer wertvollen Verbindung für gezielte therapeutische Anwendungen macht.
Vorbereitungsmethoden
Die Synthese von 192C86 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter bestimmten Bedingungen. Der detaillierte Syntheseweg und die industriellen Produktionsmethoden sind im öffentlichen Bereich nicht leicht zugänglich. Allgemeine Verfahren zur Synthese ähnlicher Prostaglandin-Analoga umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Reaktionsbedingungen, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .
Eigenschaften
CAS-Nummer |
139147-26-5 |
|---|---|
Molekularformel |
C20H33N3O4S |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
4-[[3-[(E)-(2-cyclohexyl-2-hydroxyethylidene)amino]-1-ethyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]imidazol-5-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C20H33N3O4S/c1-2-22-16-11-15(28-10-6-9-19(25)26)12-17(16)23(20(22)27)21-13-18(24)14-7-4-3-5-8-14/h13-18,24H,2-12H2,1H3,(H,25,26)/b21-13+ |
InChI-Schlüssel |
YDMMNNOYPGHBEY-FYJGNVAPSA-N |
SMILES |
CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |
Isomerische SMILES |
CCN1C2CC(CC2N(C1=O)/N=C/C(C3CCCCC3)O)SCCCC(=O)O |
Kanonische SMILES |
CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |
Synonyme |
(+-)-5-(3-carboxypropylthio)-1-(2-cyclohexyl-2-hydroxyethylideneamino)-3-ethylhexahydrocyclopenta(d)imidazol-2(1H)-one 192C86 4-((1-((2-cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




